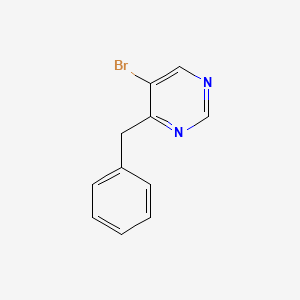

4-Benzyl-5-bromopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFVRZUAPYNMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744861 | |

| Record name | 4-Benzyl-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-00-6 | |

| Record name | 4-Benzyl-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Applications in Organic Synthesis

Role as a Building Block in Cross-Coupling Reactions

The C5-bromo substituent makes 4-Benzyl-5-bromopyrimidine an ideal substrate for various palladium-catalyzed cross-coupling reactions, allowing for the facile construction of new carbon-carbon bonds. tcichemicals.comdiva-portal.org

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organohalide. 5-Bromopyrimidines are known to be effective coupling partners in Suzuki reactions. nih.govnih.gov For instance, 5-bromopyrimidine (B23866) has been successfully coupled with various arylboronic acids to produce 5-arylpyrimidines. nih.gov It is therefore highly probable that this compound would react efficiently with a range of aryl- and heteroarylboronic acids under standard Suzuki conditions (e.g., a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₃PO₄) to generate 4-benzyl-5-arylpyrimidine derivatives. These products are of interest in medicinal chemistry and materials science.

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orggelest.com This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes. Research has demonstrated that 4-aryl-5-bromopyrimidines are excellent substrates for Sonogashira coupling with terminal alkynes. rsc.org Using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst, this compound could be coupled with various alkynes to yield 4-benzyl-5-alkynylpyrimidine derivatives. rsc.orgresearchgate.net These alkynylpyrimidines are valuable precursors for more complex heterocyclic systems and have been investigated as potential kinase inhibitors. rsc.org

Sonogashira Coupling Strategies

Other Notable Reactions and Transformations

Beyond cross-coupling, the bromine atom on this compound can participate in other transformations. As a halogenated electron-deficient heterocycle, it is susceptible to nucleophilic aromatic substitution (SNAr), where the bromine atom can be displaced by various nucleophiles, such as amines or alkoxides, to introduce further functional diversity.

Advanced Derivatives of 4 Benzyl 5 Bromopyrimidine: Synthesis and Structure Activity Relationship Studies

Rational Design Principles for Functionalized Pyrimidine (B1678525) Derivatives

The design of functionalized pyrimidine derivatives is a highly strategic process, guided by the desire to modulate the biological activity of a lead compound. For derivatives of 4-benzyl-5-bromopyrimidine, the primary focus is on introducing a variety of substituents at the 5-position by leveraging the reactivity of the bromo group. The benzyl (B1604629) group at the 4-position often serves as a crucial anchoring point or a lipophilic moiety that can influence cell permeability and interactions with biological targets. asianpubs.org

Rational design principles often involve the application of molecular hybridization, where known pharmacophores are incorporated into the pyrimidine scaffold to create hybrid molecules with potentially enhanced or novel activities. algoreducation.com For instance, the introduction of groups capable of forming hydrogen bonds, such as amino or morpholino functionalities, can significantly alter the binding affinity of the molecule to its target protein. nih.gov Similarly, the incorporation of rigid acetylenic linkers can be used to probe the spatial requirements of a binding pocket, while the introduction of a dihydroxyboryl group can lead to new covalent interactions with target enzymes. srce.hr

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in the rational design process. nih.gov These methods allow for the prediction of binding modes and the identification of key structural features that contribute to the biological activity, thereby guiding the selection of substituents for synthesis.

Synthesis of Advanced Pyrimidine Derivatives

The synthetic versatility of this compound allows for the introduction of a wide array of functional groups at the 5-position through various modern cross-coupling reactions.

Acetylene (B1199291) Functionalities: The introduction of acetylene groups is typically achieved via the Sonogashira cross-coupling reaction. rsc.org This palladium-catalyzed reaction between this compound and a terminal alkyne provides a straightforward route to 5-alkynylpyrimidine derivatives. srce.hr The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne partner. nih.gov

Amino Functionalities: The synthesis of 5-aminopyrimidine (B1217817) derivatives from this compound can be accomplished through Buchwald-Hartwig amination. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the pyrimidine ring and various primary or secondary amines. nih.gov The choice of ligand and base is crucial for the success of this transformation. researchgate.net

Morpholino Functionalities: The morpholino group can be introduced onto the pyrimidine ring through nucleophilic aromatic substitution (SNAr) reactions. whiterose.ac.uk In the case of this compound, direct substitution of the bromine atom with morpholine (B109124) can be challenging. A more common approach involves the synthesis of a chloropyrimidine precursor, which is more susceptible to nucleophilic attack by morpholine. nih.gov For instance, a synthetic pathway could involve the initial synthesis of a 2,4-dichloro-5-bromopyrimidine, followed by selective substitution reactions. nih.gov

Dihydroxyboryl Functionalities: The synthesis of 5-(dihydroxyboryl)pyrimidine derivatives can be achieved through a borylation reaction. A common method involves a halogen-metal exchange of the 5-bromopyrimidine (B23866) with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the boronic acid. The stability of the resulting borylated pyrimidine can be influenced by the other substituents on the ring.

Structure-Activity Relationship (SAR) Investigations in this compound-Based Scaffolds

SAR studies are crucial for understanding how different structural modifications impact the biological and chemical properties of the this compound scaffold. These investigations provide valuable insights for the optimization of lead compounds.

Influence of Substituents on Biological and Chemical Profiles

The nature of the substituent at the 5-position of the 4-benzylpyrimidine (B12656867) core has a profound effect on its biological activity.

| Substituent at C5 | Influence on Biological/Chemical Profile |

| Alkynyl Groups | Can enhance binding to target proteins by providing a rigid linker to access deeper pockets. The terminal alkyne can also serve as a handle for further functionalization via click chemistry. srce.hr |

| Amino Groups | The introduction of an amino group can increase the polarity and hydrogen bonding capacity of the molecule, often leading to improved water solubility and stronger interactions with biological targets. The nature of the amine (primary, secondary, or part of a heterocyclic ring) and its substituents further modulate the activity. nih.govsciengine.com |

| Morpholino Group | The morpholino group is a common pharmacophore that can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. Its presence can also influence the binding mode and selectivity of the compound. nih.gov |

| Dihydroxyboryl Group | This group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, leading to potent and specific inhibition. |

| Halogens (e.g., Fluoro) | The introduction of fluorine atoms can significantly impact the electronic properties and lipophilicity of the molecule, often leading to enhanced metabolic stability and binding affinity. nih.gov |

Detailed research findings have shown that for a series of 2,4-diamino-5-benzylpyrimidines, substitutions at the meta position of the benzyl ring are preferable for dihydrofolate reductase inhibition. nih.gov In other studies on pyrimidine derivatives, the presence of electron-donating groups on the benzyl ring was found to increase the inhibitory activity against certain enzymes. sciengine.com

Impact of Positional Isomerism on Molecular Activity

Positional isomerism, which refers to the different spatial arrangements of substituents on the pyrimidine or benzyl ring, can have a dramatic impact on the molecule's activity. algoreducation.comrsc.org Even subtle changes in the position of a functional group can lead to significant differences in biological and chemical properties.

Computational Chemistry and Theoretical Investigations on 4 Benzyl 5 Bromopyrimidine and Analogues

Molecular Docking and Ligand-Enzyme Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in medicinal chemistry for screening virtual libraries of compounds against a specific protein target, predicting binding affinities, and understanding the molecular basis of ligand-enzyme interactions. frontiersin.org

While specific docking studies for 4-Benzyl-5-bromopyrimidine are not extensively published, research on analogous brominated pyrimidine (B1678525) and benzyl-substituted heterocyclic compounds provides a framework for predicting its potential interactions. Studies on similar structures suggest that the pyrimidine core and its substituents play distinct roles in binding. For instance, in related morpholine-pyrimidine derivatives, the bromine atom has been shown to enhance hydrophobic contacts within the ATP-binding pocket of kinases, while heterocyclic nitrogen atoms can form crucial hydrogen bonds. Docking studies of other 5-bromouracil (B15302) analogues indicate that the aromatic moiety, such as a benzyl (B1604629) or benzhydryl group, could facilitate intercalation into DNA or inhibit enzymes like topoisomerases. vulcanchem.com

The interactions are typically driven by a combination of forces including hydrogen bonds, hydrophobic interactions, and halogen bonds. The benzyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues in an enzyme's active site. The pyrimidine nitrogens can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition in drug design.

Table 1: Predicted Ligand-Enzyme Interactions for this compound Based on Analogous Compounds

| Molecular Moiety | Potential Interacting Residues/Sites | Type of Interaction |

|---|---|---|

| Pyrimidine Ring | Hinge regions of kinases, DNA bases | Hydrogen Bonding, π-π Stacking |

| Benzyl Group | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Hydrophobic Interactions, π-π Stacking |

| Bromine Atom | Electron-rich pockets, Carbonyl oxygens | Halogen Bonding, Hydrophobic Contacts |

These predicted interactions suggest that this compound could be a candidate for targeting enzymes where such binding motifs are prevalent, including kinases, topoisomerases, and other proteins implicated in cancer and microbial diseases. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jchemrev.comjchemrev.com It is widely applied to heterocyclic compounds to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netnih.gov For pyrimidine derivatives, DFT calculations are routinely performed to predict parameters like bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

The choice of functional and basis set is critical for accuracy. The B3LYP hybrid functional is commonly used for organic molecules, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), as this combination provides a good balance between computational cost and accuracy. ijcce.ac.irnih.gov Theoretical geometries calculated using these methods for related benzyl-substituted and pyrimidine-containing molecules have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov

DFT calculations can predict the distribution of electron density, which is fundamental to understanding a molecule's reactivity. For this compound, these calculations would reveal how the electronegative nitrogen atoms and the bromine atom influence the electronic properties of the pyrimidine ring and the attached benzyl group. The stability and hyper-conjugative interactions can be further analyzed using Natural Bond Orbital (NBO) analysis. ijcce.ac.ir

Table 2: Common DFT Methods Used for Analyzing Pyrimidine Analogues

| Method | Basis Set | Common Applications |

|---|---|---|

| DFT/B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies, MEP, HOMO-LUMO |

| DFT/B3LYP | 6-311++G(d,p) | Higher accuracy for electronic properties, NBO analysis |

| TD-DFT | CAM-B3LYP/6-311G(d,p) | Prediction of UV-Vis absorption spectra in gas phase and solvents |

These theoretical calculations serve as a powerful complement to experimental studies, providing a detailed picture of the molecule's structural and electronic landscape. dntb.gov.uaeurjchem.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jchps.comresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. wolfram.com

Typically, MEP maps are color-coded as follows:

Red/Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen, nitrogen, or halogens. researchgate.netnih.gov

Blue: Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms or in regions with low electron density. researchgate.netaimspress.com

Green: Regions of near-zero or neutral potential, often characteristic of nonpolar moieties like aromatic rings. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying potential. The electronegative nitrogen atoms in the pyrimidine ring and the bromine atom would create electron-rich, negative potential (red/yellow) zones, identifying them as likely sites for hydrogen bonding or interaction with electrophiles. researchgate.netbohrium.com Conversely, the hydrogen atoms of the benzyl group and the pyrimidine ring would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. The surface of the phenyl ring would likely appear as a neutral (green) region. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets. proteopedia.org

Table 3: Predicted Molecular Electrostatic Potential (MEP) Sites on this compound

| Molecular Region | Expected Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Pyrimidine Nitrogen Atoms | Negative | Red / Yellow | Site for electrophilic attack, H-bond acceptor |

| Bromine Atom | Negative | Red / Yellow | Site for electrophilic attack, halogen bonding |

| C-H Bonds on Pyrimidine/Benzyl Rings | Positive | Blue | Site for nucleophilic attack |

HOMO-LUMO Orbital Analysis and Charge Transfer Characterization

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity, electronic transitions, and charge transfer phenomena. aimspress.comnih.gov

HOMO: Represents the ability of a molecule to donate an electron and is associated with nucleophilic character.

LUMO: Represents the ability of a molecule to accept an electron and is associated with electrophilic character. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap indicates that the molecule is more reactive, less kinetically stable, and more easily polarizable, as it requires less energy to promote an electron from the HOMO to the LUMO. aimspress.com For related heterocyclic systems, the HOMO and LUMO are often localized over the π-conjugated ring systems, which facilitates intramolecular charge transfer (ICT). nih.govphyschemres.org

In this compound, the HOMO is expected to be distributed across the electron-rich pyrimidine and benzyl rings, while the LUMO is likely centered on the electron-deficient pyrimidine ring. This distribution allows for charge transfer from the benzyl-pyrimidine system to the core heterocyclic ring upon electronic excitation. mdpi.com The energies of these orbitals are used to calculate global reactivity descriptors that quantify the molecule's chemical behavior. mdpi.comresearchgate.net

Table 4: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; measure of reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

Analysis of these descriptors provides a quantitative basis for comparing the reactivity of this compound with its analogues and for predicting its behavior in chemical reactions and biological systems. mdpi.comresearchgate.net The process of charge transfer is fundamental to the function of many molecular materials and the mechanism of action for various drugs. acs.orgnih.gov

Analytical and Spectroscopic Characterization Techniques for 4 Benzyl 5 Bromopyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide distinct information about the carbon-hydrogen framework of 4-benzyl-5-bromopyrimidine and its analogs.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would exhibit characteristic signals corresponding to the protons of the pyrimidine (B1678525) ring, the benzyl (B1604629) group, and any other substituents. For instance, in a related series of 5-bromo-pyrimidine derivatives, the pyrimidine protons typically appear as singlets in the aromatic region of the spectrum. rsc.org The chemical shifts of the benzyl methylene (B1212753) protons and the aromatic protons of the phenyl ring would also be observed, with their multiplicities depending on the substitution pattern. In some cases, the disappearance of a signal upon D₂O exchange can confirm the presence of an NH proton. arabjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring will have characteristic chemical shifts, influenced by the electronegativity of the nitrogen atoms and the bromine substituent. rsc.orgresearchgate.net The carbons of the benzyl group, including the methylene carbon and the aromatic carbons, will also give rise to distinct signals. openmedscience.com Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl, methylene, methine, and quaternary carbons. organicchemistrydata.org

| Technique | Description | Typical Data for Pyrimidine Derivatives |

| ¹H NMR | Provides information on the hydrogen atoms in a molecule. | Pyrimidine protons as singlets, benzyl methylene protons, aromatic phenyl protons. rsc.org |

| ¹³C NMR | Provides information on the carbon skeleton of a molecule. | Characteristic shifts for pyrimidine, benzyl, and substituent carbons. rsc.orgresearchgate.net |

Mass Spectrometry (High-Resolution Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. rsc.org This is a crucial step in confirming the identity of a newly synthesized molecule like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. ucla.edu The mass spectrum obtained from the GC-MS analysis can then be used to identify the components of the mixture.

| Technique | Description | Application for this compound |

| HRMS | Accurately determines the mass-to-charge ratio, enabling elemental formula determination. rsc.org | Confirmation of the molecular formula. rsc.org |

| GC-MS | Separates components of a mixture and provides mass spectra for each. ucla.edu | Monitoring reaction progress and identifying products. ucla.edu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For a this compound derivative, the IR spectrum would show characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations of the pyrimidine and benzyl groups. rsc.orgarabjchem.org For example, a sharp band around 1728 cm⁻¹ could indicate the presence of a carbonyl (C=O) group in a derivative. arabjchem.org

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=N | 1680-1630 |

| C=C (aromatic) | 1600-1450 |

Chromatographic Separation and Purity Assessment Methods (Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. rsc.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the separation of the starting materials, products, and any byproducts.

Column Chromatography: Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. thieme-connect.com The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (mobile phase) is passed through the column to elute the different components at different rates, leading to their separation. The purity of the isolated fractions is then typically checked by TLC.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org For a molecule like this compound, a single-crystal X-ray diffraction study can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgresearchgate.net This information is invaluable for understanding the conformation of the molecule and how it packs in a crystal lattice. It has been noted that for pyrimidine rings, the C-C bond lengths are typically in the range of 1.35-1.40 Å. researchgate.net

Q & A

Q. What are the key considerations for synthesizing 4-Benzyl-5-bromopyrimidine with high purity?

To optimize synthesis, focus on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For brominated pyrimidines, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts are common. Ensure inert atmospheres to prevent side reactions, and employ column chromatography for purification. Monitor reaction progress via TLC or HPLC to confirm intermediate formation . Post-synthesis, characterize the product using H/C NMR and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

Assume acute toxicity due to structural analogs like brominated benzaldehydes. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Document all incidents and consult safety data sheets for related brominated compounds (e.g., 4-Bromobenzoyl chloride) for emergency guidance .

Q. What analytical methods are recommended for characterizing this compound?

Prioritize NMR spectroscopy to confirm substitution patterns on the pyrimidine ring. For bromine isotope analysis, use LC-MS with electrospray ionization (ESI). Compare melting points and UV-Vis spectra with literature values. Cross-validate purity via elemental analysis (C, H, N) and HPLC with a C18 column (acetonitrile/water mobile phase) .

Advanced Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Contradictions often arise from solvent effects or tautomeric equilibria. Perform variable-temperature NMR to identify dynamic processes. Computational modeling (DFT) can predict stable tautomers and compare with experimental data. For ambiguous mass spectra, use isotopic labeling or tandem MS/MS fragmentation .

Q. What strategies enhance the regioselectivity of this compound in cross-coupling reactions?

Modify the ligand environment (e.g., use bulky phosphine ligands) to sterically hinder undesired positions. Optimize electronic effects by introducing electron-withdrawing groups (EWGs) on the benzyl moiety. Screen solvents like DMF or THF to stabilize transition states. For Pd-catalyzed reactions, pre-coordinate the pyrimidine nitrogen to the metal center to direct coupling .

Q. How does the benzyl group in this compound influence its reactivity in medicinal chemistry applications?

The benzyl group enhances lipophilicity, improving cell membrane permeability. However, it may sterically hinder interactions with target proteins. To balance this, design analogs with substituted benzyl groups (e.g., para-fluoro or methoxy) and evaluate binding affinity via surface plasmon resonance (SPR) or crystallography. Compare IC values in enzyme inhibition assays to establish structure-activity relationships (SARs) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Batch reproducibility issues may arise from exothermic bromination steps. Implement flow chemistry for better temperature control. Optimize catalyst recycling using immobilized Pd systems. For large-scale purification, replace column chromatography with recrystallization (e.g., ethanol/water mixtures). Validate scalability via DOE (design of experiments) to identify critical process parameters .

Methodological Design & Data Analysis

Q. How to design a stability study for this compound under varying storage conditions?

Expose samples to accelerated degradation conditions (40°C/75% RH) and monitor via HPLC for decomposition products (e.g., debromination or oxidation). Use QbD (Quality by Design) principles to assess pH, light, and temperature effects. For long-term stability, store aliquots at -20°C under argon and test monthly for 12 months .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening, employ Z’-factor analysis to validate assay robustness. Address outliers using Grubbs’ test or robust regression methods .

Q. How to mitigate environmental risks when disposing of this compound waste?

Segregate halogenated waste and neutralize brominated byproducts with sodium thiosulfate. Partner with certified waste management firms for incineration at >1,000°C to prevent dioxin formation. Document disposal protocols per REACH regulations and conduct LC-MS analysis of effluent to confirm degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.